molecular formula C14H25N3O2 B2372135 N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide CAS No. 1375200-44-4

N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide

Cat. No.: B2372135
CAS No.: 1375200-44-4
M. Wt: 267.373
InChI Key: UAUFWSSPWMOKEW-UHFFFAOYSA-N
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Description

N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide is a synthetic organic compound. It is characterized by the presence of a cyano group, a morpholine ring, and an acetamide group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the cyano group: This can be achieved through the reaction of an appropriate alkyl halide with sodium cyanide.

    Introduction of the morpholine ring: This step might involve the reaction of a suitable amine with an epoxide or a halohydrin to form the morpholine ring.

    Acetamide formation: The final step could involve the reaction of the intermediate with acetic anhydride or acetyl chloride to form the acetamide group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound could be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide would depend on its specific interactions with biological targets. This could involve binding to enzymes or receptors, altering cellular pathways, or modulating biochemical processes. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyano-1,2-dimethylpropyl)-2-(3,5-dimethylmorpholin-4-yl)acetamide: can be compared with other cyano-containing acetamides or morpholine derivatives.

    This compound: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-(3,5-dimethylmorpholin-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O2/c1-10(2)14(5,9-15)16-13(18)6-17-11(3)7-19-8-12(17)4/h10-12H,6-8H2,1-5H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUFWSSPWMOKEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COCC(N1CC(=O)NC(C)(C#N)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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